Cyclopentyl(4-hydroxypiperidin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclopentyl-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-5-7-12(8-6-10)11(14)9-3-1-2-4-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMCCQDISUUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-hydroxypiperidine with Cyclopentanecarbonyl Chloride
One common method involves the acylation of 4-hydroxypiperidine with cyclopentanecarbonyl chloride under basic conditions:
- Step 1: Synthesis or procurement of 4-hydroxypiperidine as the nucleophilic amine component.
- Step 2: Preparation of cyclopentanecarbonyl chloride via reaction of cyclopentanecarboxylic acid with thionyl chloride or oxalyl chloride.
- Step 3: Reaction of 4-hydroxypiperidine with cyclopentanecarbonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond, yielding this compound.
This method is favored for its straightforwardness and relatively high yield, as the amide bond formation is a well-established reaction in organic synthesis.
Alternative Synthetic Routes via Intermediate Alkylation
In some synthetic schemes, the compound is prepared through:
- Alkylation of 4-hydroxypiperidine with cyclopentyl halides or derivatives.
- Subsequent oxidation or carbonylation to introduce the ketone functionality at the methanone position.
This approach allows for flexibility in modifying substituents on the piperidine ring or the cyclopentyl moiety, enabling structure-activity relationship studies for pharmacological applications.
Research Findings and Data on Preparation
While direct literature specifically detailing this compound synthesis is limited, related patents and research articles provide insight into analogous compounds and methods:
- Patents describe the synthesis of 4-hydroxypiperidinyl methanone derivatives via acylation reactions, often employing cyclopentyl or similar cyclic ketones as acyl donors.
- Research on piperidine derivatives highlights the use of cyclization and alkylation strategies to introduce hydroxyl and ketone functionalities in a controlled manner.
- The use of basic conditions and selective acylation techniques ensures high selectivity and yield in forming the desired amide bond without side reactions.
Comparative Table of Preparation Methods
| Method | Key Reactants | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acylation with cyclopentanecarbonyl chloride | 4-hydroxypiperidine + cyclopentanecarbonyl chloride + base | Room temperature to mild heating, inert atmosphere | High yield, straightforward, selective | Requires preparation of acid chloride, moisture-sensitive |
| Alkylation followed by oxidation/carbonylation | 4-hydroxypiperidine + cyclopentyl halide + oxidizing agent | Varied; may require multiple steps | Allows structural modifications, versatile | Multi-step, potential for side reactions |
Notes on Reaction Optimization
- Solvent Choice: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, chosen for solubility and inertness.
- Temperature Control: Mild temperatures prevent decomposition or side reactions, especially for sensitive hydroxyl groups.
- Purification: Typically involves extraction, recrystallization, or chromatography to isolate the pure compound.
- Yield Considerations: Optimizing stoichiometry and reaction time is critical for maximizing product yield.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom, using reagents like alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of Cyclopentyl(4-hydroxypiperidin-1-yl)methanol.
Substitution: Substitution reactions can produce various alkylated derivatives of the piperidine ring.
Scientific Research Applications
Structural Overview
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone has the molecular formula and a molecular weight of approximately 211.3 g/mol. The compound consists of a cyclopentyl group, a hydroxypiperidine moiety, and a methanone functional group. Its structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its chemical properties and interactions.
Drug Development
The compound's structure suggests several potential pharmacological activities:
- Antimicrobial Activity : Research indicates that this compound could be developed as a candidate for treating infections due to its structural similarity to known antimicrobial agents.
- Neuroactive Properties : Given the presence of the piperidine ring, studies have suggested that it may exhibit neuroactive effects, making it a potential candidate for treating neurodegenerative diseases .
- Kinase Inhibition : The compound has been investigated for its ability to inhibit various kinases, which are crucial targets in cancer therapy. Specifically, it has shown promise in inhibiting DCLK1 kinase, which is implicated in colorectal and pancreatic cancers .
Biological Interactions
Interaction studies focusing on this compound have utilized various techniques to assess its binding affinity to biological targets:
- Binding Affinity Studies : These studies often employ radiolabeled compounds or fluorescence-based assays to determine how effectively this compound binds to specific receptors or enzymes.
- Structure-Activity Relationship (SAR) Analysis : Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its therapeutic potential. Variations in substituents on the piperidine ring can significantly alter activity profiles .
Synthesis Methodologies
The synthesis of this compound can be achieved through several chemical reactions:
- Multi-Step Synthesis : The synthesis typically involves several steps starting from readily available precursors, including cyclopentanones and piperidine derivatives. Key reactions may include alkylation, reduction, and acylation processes.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Introduction of the cyclopentyl group to a piperidine precursor. |
| 2 | Reduction | Reduction of ketones to alcohols to form hydroxypiperidine. |
| 3 | Acylation | Formation of the methanone group via acylation reactions. |
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant inhibitory effects on DCLK1 kinase activity in cancer cell lines, indicating its potential as a therapeutic agent against specific cancers .
- Neuroprotection : Another study explored the neuroprotective effects of related compounds in models of neurodegeneration, suggesting that modifications to the hydroxypiperidine structure could enhance protective effects against neuronal apoptosis .
Mechanism of Action
The mechanism by which Cyclopentyl(4-hydroxypiperidin-1-yl)methanone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Methanone Derivatives

Key Observations :
- Dihedral Angles: Aryl-substituted analogs exhibit similar dihedral angles (~51.6–51.7°) between the aromatic ring and piperidine moiety, suggesting consistent spatial arrangements . Cyclopentyl derivatives may deviate due to non-planar cyclopentyl geometry.
- Hydrogen Bonding: Hydroxypiperidine-containing compounds form O–H⋯O intermolecular bonds, stabilizing crystal packing . Steric hindrance in indole derivatives (e.g., Cyclopentyl(1-Indole-3-yl)methanone) disrupts such interactions .
- Conformational Flexibility : Piperidine rings adopt chair conformations in aryl-substituted analogs, while substituents like fluorinated pyridines may introduce torsional strain .
Physicochemical and Electronic Properties
Table 2: Electronic and Optical Properties
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance polarity and NLO responses, while electron-donating groups (e.g., CH₃) reduce them . The cyclopentyl group’s inductive effects may balance these trends.
- Steric Effects : Bulky substituents (e.g., indole, pyridine) reduce crystallinity but may improve lipid solubility for biological applications .
Biological Activity
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a piperidine ring with a hydroxyl substitution at the 4-position. This structural configuration is crucial for its interaction with biological targets.
Structural Formula
This compound interacts with various biological macromolecules, influencing enzymatic activities and receptor interactions. The specific mechanisms are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and pain relief.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activity, particularly in the following areas:
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.
- Antioxidant Activity : The compound has shown promising antioxidant effects in cellular models, which could be beneficial in preventing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
Case Study 1: Inhibition of Tyrosinase Activity
In a study focusing on tyrosinase inhibition, this compound was evaluated for its ability to inhibit this enzyme, which is crucial in melanin biosynthesis. The compound demonstrated significant inhibitory effects comparable to known inhibitors, suggesting its potential in treating hyperpigmentation disorders .
Case Study 2: Antioxidant Properties
A series of experiments assessed the antioxidant capacity of this compound using ABTS radical scavenging assays. Results indicated an EC50 value of approximately 13.2 μM, highlighting its potential as a therapeutic agent against oxidative stress .
Future Directions and Applications
The ongoing research into this compound suggests several potential applications:
- Therapeutic Development : Given its anti-inflammatory and antioxidant properties, this compound could be developed into therapeutic agents for conditions like arthritis and neurodegenerative diseases.
- Cosmetic Industry : Its ability to inhibit tyrosinase makes it a candidate for formulations aimed at skin lightening and anti-aging products.
- Pharmaceutical Intermediates : The compound serves as a versatile building block for synthesizing more complex pharmacologically active molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

